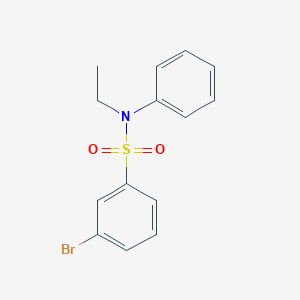
3-bromo-N-ethyl-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-ethyl-N-phenylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-bromo-N-ethyl-N-phenylbenzenesulfonamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes by binding to their active sites. It has also been proposed that this compound may induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-ethyl-N-phenylbenzenesulfonamide exhibits inhibitory activity against carbonic anhydrase and cholinesterase enzymes. These enzymes play important roles in various physiological processes, including acid-base balance and neurotransmission. Inhibition of these enzymes can lead to various physiological effects, including decreased cognitive function and altered acid-base balance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-ethyl-N-phenylbenzenesulfonamide in lab experiments is its ability to inhibit various enzymes, making it a potential candidate for the development of new drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-bromo-N-ethyl-N-phenylbenzenesulfonamide. One potential direction is the development of new drugs based on this compound's inhibitory activity against various enzymes. Another direction is the study of this compound's potential anticancer properties and its ability to induce apoptosis in cancer cells. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
3-bromo-N-ethyl-N-phenylbenzenesulfonamide can be synthesized using various methods, including the reaction of N-ethyl-N-phenylbenzenesulfonamide with bromine in the presence of a strong acid. This reaction yields 3-bromo-N-ethyl-N-phenylbenzenesulfonamide as a white crystalline solid. Another method of synthesis involves the reaction of N-ethyl-N-phenylbenzenesulfonamide with phosphorus pentabromide, which results in the formation of the desired compound.
Applications De Recherche Scientifique
3-bromo-N-ethyl-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes, including carbonic anhydrase and cholinesterase. This compound has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Furthermore, it has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Nom du produit |
3-bromo-N-ethyl-N-phenylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H14BrNO2S |
Poids moléculaire |
340.24 g/mol |
Nom IUPAC |
3-bromo-N-ethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-2-16(13-8-4-3-5-9-13)19(17,18)14-10-6-7-12(15)11-14/h3-11H,2H2,1H3 |
Clé InChI |
JZMSQOUSRGWFTH-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)


![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)



![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B261737.png)
![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)


